molecular formula C8H10ClNO B1422513 (4-Chloro-2-methoxyphenyl)methanamine CAS No. 896127-80-3

(4-Chloro-2-methoxyphenyl)methanamine

Cat. No.: B1422513
CAS No.: 896127-80-3
M. Wt: 171.62 g/mol
InChI Key: NHFLCGVYVOSCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-2-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H10ClNO It is characterized by the presence of a chloro group and a methoxy group attached to a benzene ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methoxyphenyl)methanamine typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a catalyst like palladium on carbon. The reaction conditions often include mild temperatures and neutral to slightly acidic pH to facilitate the formation of the desired amine product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methoxyphenyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-methoxyphenylmethanamine.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, dechlorinated amines, and substituted phenylmethanamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Chloro-2-methoxyphenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)methanamine: Lacks the chloro group, resulting in different chemical reactivity and biological activity.

    (4-Chloro-2-methylphenyl)methanamine: Contains a methyl group instead of a methoxy group, affecting its solubility and interaction with molecular targets.

    (4-Chloro-2-hydroxyphenyl)methanamine: Has a hydroxyl group instead of a methoxy group, influencing its hydrogen bonding and reactivity.

Uniqueness

(4-Chloro-2-methoxyphenyl)methanamine is unique due to the presence of both chloro and methoxy groups on the benzene ring, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

(4-chloro-2-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFLCGVYVOSCAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896127-80-3
Record name (4-chloro-2-methoxyphenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound is synthesized by coupling followed by reduction of 4-chloro-2-fluoro-benzonitrile and methanol analogously to the preparation of Intermediate 98.1 as a colorless oil; HPLC: AtRet=2.24 min; 1HNMR (CDCl3) δ 7.20-7.10 (m, 1H), 7.00-6.80 (m 2H), 3.90-3.80 (m, 5H), 1.80 (bs, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Chloro-2-methoxyphenyl)methanamine
Reactant of Route 2
(4-Chloro-2-methoxyphenyl)methanamine
Reactant of Route 3
Reactant of Route 3
(4-Chloro-2-methoxyphenyl)methanamine
Reactant of Route 4
Reactant of Route 4
(4-Chloro-2-methoxyphenyl)methanamine
Reactant of Route 5
(4-Chloro-2-methoxyphenyl)methanamine
Reactant of Route 6
(4-Chloro-2-methoxyphenyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.